molecular formula C21H27NO4 B2851378 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-methoxyphenyl)propanamide CAS No. 1396873-60-1

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-methoxyphenyl)propanamide

カタログ番号: B2851378
CAS番号: 1396873-60-1
分子量: 357.45
InChIキー: HWGXGLYDWVYDSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry research. While specific biological data for this exact molecule is not available in the public scientific literature, its structure features key motifs common to pharmacologically active agents. The presence of dual 4-methoxyphenyl groups and a propanamide linker is a structural feature found in compounds investigated for various biological activities. For instance, structurally related molecules with 4-methoxyphenyl components have been explored as vesicular monoamine transporter 2 (VMAT2) inhibitors for treating methamphetamine use disorder and as molecular simplifications of anthelmintic drugs like albendazole . Other analogs have been studied for their anti-muscle atrophy effects and as chalcones with reported anti-inflammatory, antioxidant, and anticancer properties . This compound serves as a valuable chemical intermediate and building block for researchers developing new therapeutic candidates, probing structure-activity relationships (SAR), and investigating novel mechanisms of action. It is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-21(24,14-17-6-11-19(26-3)12-7-17)15-22-20(23)13-8-16-4-9-18(25-2)10-5-16/h4-7,9-12,24H,8,13-15H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGXGLYDWVYDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural and Functional Comparison with Analogues

Substituent Variations and Electronic Effects

N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11)
  • Key Features : Benzothiazole ring replaces the hydroxyl-methylpropyl group .
  • However, the absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound.
  • Synthesis : Achieved via phosphorus trichloride and triethylamine catalysis (59% yield), indicating efficient coupling .
N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk)
  • Key Features : Chromen-4-one core and dual 4-methoxyphenyl groups .
  • The absence of a hydroxyl group may reduce solubility in polar solvents.
  • Physical Data : Melting point 240–242°C, higher than typical amides, suggesting strong intermolecular interactions .
N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide
  • Key Features : Bulky diphenylpropyl substituent .
  • However, steric hindrance might limit binding to specific targets.
  • Molecular Weight : 373.49 g/mol, significantly higher than the target compound, affecting pharmacokinetics .
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
  • Key Features : Fluorophenyl and tetrazole groups .
  • The tetrazole may mimic carboxylic acids in binding interactions.

Pharmacological and Physicochemical Properties

Hydrogen-Bonding Capacity
  • The target compound’s hydroxyl group enables hydrogen bonding with biological targets (e.g., enzymes, receptors), a feature absent in purely aromatic analogues like N-(3,3-diphenylpropyl)-propanamide .
Solubility and Lipophilicity
  • Target Compound: Dual 4-methoxyphenyl groups enhance hydrophobicity, but the hydroxyl group improves water solubility compared to non-polar derivatives like N-(3,3-diphenylpropyl)-propanamide .
  • Chromenone Derivatives (VIk): Low solubility in aqueous media due to extended conjugation, limiting bioavailability .

準備方法

Friedel-Crafts Acylation Followed by Reduction

  • Friedel-Crafts Acylation : React 4-methoxybenzene with acrylic acid in the presence of Lewis acids (e.g., AlCl₃) to form 3-(4-methoxyphenyl)propenoic acid.
  • Catalytic Hydrogenation : Reduce the α,β-unsaturated bond using H₂/Pd-C in ethanol to yield 3-(4-methoxyphenyl)propanoic acid.

Key Data :

  • Yield: 78–85% after purification via recrystallization (ethanol/water).
  • Characterization: IR (KBr) shows C=O stretch at 1705 cm⁻¹; ¹H NMR (CDCl₃) δ 2.65 (t, 2H), 3.80 (s, 3H), 6.85–7.25 (m, 4H).

Synthesis of 2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropylamine

Epoxide Ring-Opening Strategy

  • Epoxide Formation : Treat 4-methoxystyrene with mCPBA to generate 2-(4-methoxyphenyl)oxirane.
  • Nucleophilic Attack by Ammonia : React the epoxide with aqueous NH₃ under reflux to yield 2-amino-1-(4-methoxyphenyl)propan-1-ol.
  • Methylation : Introduce a methyl group via reductive amination using formaldehyde and NaBH₃CN in methanol.

Optimization Notes :

  • Epoxidation requires strict temperature control (0–5°C) to avoid diastereomer formation.
  • Methylation efficiency improves with excess formaldehyde (3 equiv.) and catalytic AcOH.

Amide Bond Formation

Carbodiimide-Mediated Coupling

  • Activation : Treat 3-(4-methoxyphenyl)propanoic acid with EDCl/HOBt in DCM to form the active ester.
  • Coupling : Add the amine fragment (2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine) and stir at 25°C for 12 h.
  • Workup : Extract with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (EtOAc/hexane).

Performance Metrics :

  • Yield: 65–72%.
  • Purity: >95% (HPLC, C18 column, MeCN/H₂O gradient).

Alternative Pathway: Reductive Amination

One-Pot Synthesis

  • Ketone Intermediate : Oxidize 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanal (from aldehyde oxidation) to the corresponding ketone.
  • Reductive Amination : React the ketone with 3-(4-methoxyphenyl)propylamine using NaBH₃CN in MeOH.

Advantages :

  • Avoids isolation of unstable intermediates.
  • Higher overall yield (80%) due to fewer purification steps.

Challenges and Mitigation Strategies

  • Steric Hindrance : The tertiary alcohol in the amine fragment slows amidation. Solution: Use high-boiling solvents (DMF) and elevated temperatures (50°C).
  • Racemization : Chiral centers may epimerize during coupling. Solution: Employ coupling reagents (e.g., HATU) that minimize acid activation time.

Industrial-Scale Considerations

  • Cost Efficiency : Substitute EDCl with cheaper DCC for large batches, despite longer reaction times.
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Analytical Characterization

Critical Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.40 (s, 3H, CH₃), 2.50–2.70 (m, 4H, CH₂CO), 3.78 (s, 6H, OCH₃), 6.80–7.30 (m, 8H, Ar-H).
  • HRMS (ESI) : m/z 358.2012 [M+H]⁺ (calculated: 358.2018).

Q & A

Q. What are the key synthetic steps for preparing N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-methoxyphenyl)propanamide?

The synthesis involves multi-step organic reactions, typically starting with functionalized precursors such as 4-methoxyphenyl derivatives. Critical steps include:

  • Amide bond formation : Reacting 3-(4-methoxyphenyl)propanoyl chloride with a hydroxypropylamine intermediate under anhydrous conditions.
  • Hydroxyl group protection/deprotection : Using silyl ethers (e.g., TBSCl) to prevent undesired side reactions during alkylation or oxidation steps.
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
  • X-ray crystallography : To resolve stereochemistry and confirm the spatial arrangement of functional groups .

Q. What analytical methods ensure purity and consistency in research-grade samples?

  • Thin-layer chromatography (TLC) : For real-time monitoring of reaction progress.
  • HPLC with UV/Vis detection : Quantifies purity (>95%) and identifies impurities.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and solvent residues .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side products?

Key strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • Microwave-assisted synthesis : Accelerates reaction kinetics for time-sensitive steps.
  • In-line analytics : FTIR or Raman spectroscopy to monitor intermediates and adjust conditions dynamically .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

  • Orthogonal assays : Combine enzyme inhibition studies with cell-based viability assays (e.g., MTT) to confirm target specificity.
  • Molecular docking : Predict binding modes using software like AutoDock Vina to explain potency differences across analogs.
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. How can computational modeling enhance understanding of this compound’s interactions?

  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions under physiological conditions (e.g., solvation effects).
  • QSAR models : Correlate structural features (e.g., methoxy group positioning) with bioactivity using descriptors like logP and polar surface area.
  • Free energy perturbation (FEP) : Quantify binding affinity changes for designed analogs .

Q. What strategies are effective for designing analogs in structure-activity relationship (SAR) studies?

  • Functional group substitution : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) moieties.
  • Scaffold hopping : Modify the propanamide backbone to incorporate heterocycles (e.g., furan, thiophene) for enhanced solubility.
  • In vivo pharmacokinetic profiling : Compare bioavailability and half-life of analogs in rodent models .

Q. How can target engagement be validated in complex biological systems?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified receptors.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
  • CRISPR-Cas9 knockouts : Confirm on-target effects by abolishing activity in gene-edited cell lines .

Q. What approaches mitigate solubility limitations in in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability.
  • Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric micelles.
  • Prodrug design : Introduce hydrolyzable esters or phosphates to enhance aqueous solubility .

Q. How is compound stability assessed under varying storage and experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic buffers to identify degradation pathways.
  • Accelerated stability testing : Monitor purity over 1–3 months at elevated humidity (75% RH).
  • Degradation kinetics modeling : Use Arrhenius equations to predict shelf life .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。